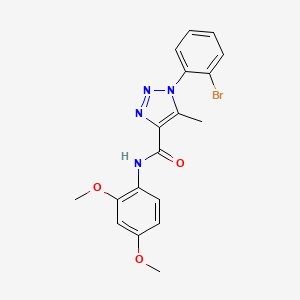

1-(2-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

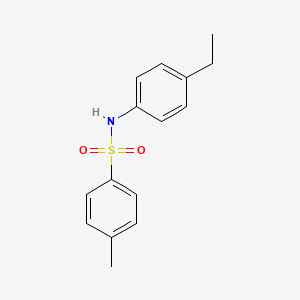

This compound is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery .

Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has phenyl rings, which are aromatic and contribute to the compound’s stability. The bromine atom and the methoxy groups (-OCH3) are electron-withdrawing and electron-donating substituents, respectively .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and S-alkylation. The presence of the bromophenyl and dimethoxyphenyl groups may also influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications

Synthesis and Chemical Properties

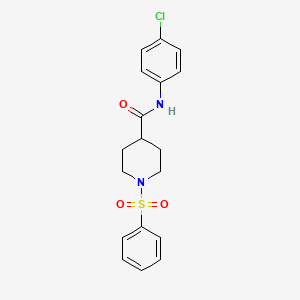

Research has demonstrated various methods for synthesizing related compounds, highlighting the versatility of bromophenyl and dimethoxyphenyl groups in chemical synthesis. For instance, a practical method for synthesizing orally active CCR5 antagonists involves the Suzuki−Miyaura reaction, indicating the compound's potential in developing therapeutic agents (Ikemoto et al., 2005). Similarly, the synthesis of thiourea derivatives incorporating bromophenyl groups has shown significant anti-pathogenic activity, suggesting applications in antibacterial and antibiofilm agent development (Limban et al., 2011).

Antimicrobial and Anticancer Applications

Compounds with bromophenyl and dimethoxyphenyl groups have been studied for their antimicrobial and anticancer activities. Novel pyrazolopyrimidines derivatives, including those with similar structural motifs, have been evaluated as anticancer and anti-5-lipoxygenase agents, showcasing the potential for drug development (Rahmouni et al., 2016). Moreover, certain 1,2,4-triazole derivatives have demonstrated good antimicrobial activities, underscoring their relevance in addressing infectious diseases (Bektaş et al., 2010).

Material Science and Molecular Engineering

In the realm of materials science, the synthesis of hyperbranched aromatic polyimides from precursors related to the compound reveals applications in creating novel polymers with potential uses in electronics, coatings, and advanced materials (Yamanaka et al., 2000). This research area is particularly exciting for developing new materials with tailored properties for specific applications.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(2-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O3/c1-11-17(21-22-23(11)15-7-5-4-6-13(15)19)18(24)20-14-9-8-12(25-2)10-16(14)26-3/h4-10H,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLFBRFYEDWQFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2Br)C(=O)NC3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2868114.png)

![[(5-Chloro-2-methoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine](/img/structure/B2868116.png)

methanone](/img/structure/B2868117.png)

![5-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2868120.png)

![4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2868126.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2868127.png)

![3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868129.png)

![6-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868134.png)